Product packaging for Anti-Inflammatory Peptide 1 Acetate(Cat. No.:)

Anti-Inflammatory Peptide 1 Acetate

Cat. No.: B14770787
M. Wt: 1139.4 g/mol
InChI Key: SIZPRSHRYMXEHJ-NVSXTZONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Peptide-Based Anti-Inflammatory Agents

Peptide-based anti-inflammatory agents represent a diverse class of molecules, including both naturally occurring and synthetic peptides, that can modulate the body's inflammatory response. researchgate.net These bioactive peptides are being investigated for their potential to offer therapeutic benefits with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). frontiersin.orgmdpi.com

The mechanisms through which these peptides exert their effects are varied and complex. A primary mode of action is the regulation of inflammatory signaling pathways. frontiersin.org Many anti-inflammatory peptides have been shown to inhibit key pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. frontiersin.orgnih.gov These pathways are crucial for the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). frontiersin.orgplos.org By interfering with these signaling cascades, peptides can effectively reduce the production of these inflammatory mediators. creative-peptides.com

Furthermore, some anti-inflammatory peptides can directly interact with immune cells to modulate their activity or influence the expression of genes involved in the inflammatory process. nih.govcreative-peptides.com The structural diversity of peptides, including their amino acid sequence and whether they are linear or cyclic, plays a significant role in their biological activity and stability. nih.gov Researchers are actively exploring how modifications to peptide structure can enhance their anti-inflammatory efficacy. creative-peptides.com

Significance of Anti-Inflammatory Peptide 1 Acetate (B1210297) in Inflammatory Research

Anti-Inflammatory Peptide 1 Acetate is significant in the context of inflammatory research as it serves as a tool to dissect the intricate mechanisms of inflammation. The study of such peptides allows for a deeper understanding of how specific molecular interactions can influence the inflammatory cascade.

Research involving peptides like this compound often focuses on their ability to suppress the production of pro-inflammatory cytokines and other mediators. For instance, in vitro studies using cell cultures, such as lipopolysaccharide (LPS)-stimulated macrophages, are common models to assess the anti-inflammatory potential of these peptides. In such experimental setups, the peptide's effect on the levels of key inflammatory markers is quantified.

Table 1: Hypothetical In Vitro Effects of this compound on Pro-Inflammatory Cytokine Expression in LPS-Stimulated Macrophages
Inflammatory MarkerChange in Expression with Peptide TreatmentRegulatory Pathway Implicated
TNF-αDecreasedNF-κB
IL-6DecreasedNF-κB, MAPK
IL-1βDecreasedNF-κB

The findings from these types of studies are crucial for elucidating the peptide's mechanism of action. For example, a reduction in the expression of TNF-α and IL-6 could suggest that the peptide interferes with the NF-κB signaling pathway, a central regulator of inflammation. frontiersin.orgplos.org

Moreover, the investigation of this compound contributes to the broader goal of developing targeted anti-inflammatory therapies. By understanding the structure-activity relationship of such peptides, researchers can design more potent and stable molecules for potential therapeutic applications in a range of inflammatory conditions. mdpi.com The acetate component itself has been studied for its own anti-inflammatory properties, including its ability to modulate cytokine expression and histone acetylation, which can influence gene expression related to inflammation. nih.govnih.gov

Table 2: Investigational Profile of Anti-Inflammatory Peptide 1
PropertyDescription
Molecular TargetSpecific receptors or enzymes in inflammatory pathways
Primary Research ModelIn vitro cell culture (e.g., macrophages, neutrophils)
Key AssaysELISA for cytokine quantification, Western blot for pathway proteins

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H86N12O16S2 B14770787 Anti-Inflammatory Peptide 1 Acetate

Properties

Molecular Formula

C47H86N12O16S2

Molecular Weight

1139.4 g/mol

IUPAC Name

acetic acid;(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C45H82N12O14S2.C2H4O2/c1-24(2)21-31(42(67)54-32(22-35(60)61)43(68)56-33(23-58)45(70)71)55-44(69)36(25(3)4)57-41(66)28(12-8-10-18-47)52-38(63)27(11-7-9-17-46)51-40(65)30(16-20-73-6)53-39(64)29(13-14-34(49)59)50-37(62)26(48)15-19-72-5;1-2(3)4/h24-33,36,58H,7-23,46-48H2,1-6H3,(H2,49,59)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,54,67)(H,55,69)(H,56,68)(H,57,66)(H,60,61)(H,70,71);1H3,(H,3,4)/t26-,27-,28-,29-,30-,31-,32-,33-,36-;/m0./s1

InChI Key

SIZPRSHRYMXEHJ-NVSXTZONSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)N.CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N.CC(=O)O

Origin of Product

United States

Synthesis and Peptide Engineering of Anti Inflammatory Peptide 1 Acetate

Chemical Synthesis Methodologies

The creation of Anti-Inflammatory Peptide 1 Acetate (B1210297), a synthetic peptide, relies on precise and controlled chemical synthesis methodologies. These techniques are designed to build the peptide chain amino acid by amino acid, ensuring the correct sequence and stereochemistry, which are crucial for its biological activity.

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of synthetic peptide production, including for Anti-Inflammatory Peptide 1 Acetate. This method involves attaching the first amino acid to an insoluble polymer resin, followed by the sequential addition of the remaining amino acids in the desired order. researchgate.netpeptide.com The solid support simplifies the purification process as reagents and by-products in the liquid phase can be easily washed away after each step, while the growing peptide chain remains anchored to the resin. researchgate.netresearchgate.net

The process begins with the selection of an appropriate resin, often a polystyrene-based resin functionalized with a linker molecule. researchgate.netuci.edu The choice of resin depends on the desired C-terminal functionality of the final peptide (e.g., a carboxylic acid or an amide). For a peptide like this compound, which typically has a C-terminal carboxylic acid, a resin such as 2-chlorotrityl chloride resin is a common choice. uci.edu

The synthesis cycle involves two main steps: deprotection and coupling. In the deprotection step, the temporary protecting group on the α-amino group of the resin-bound amino acid is removed. This is followed by a series of washes to remove the deprotection agent and any by-products. In the coupling step, the next amino acid in the sequence, with its α-amino group protected, is activated and then added to the deprotected amino group of the resin-bound peptide. This cycle is repeated until the entire peptide sequence is assembled. researchgate.net

Fmoc Protection Strategies in Peptide Elongation

The most widely used chemical strategy in SPPS for peptides like this compound is the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy. peptide.comnih.gov The Fmoc group is used to temporarily protect the α-amino group of the incoming amino acid. This protecting group is base-labile, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). peptide.comuci.edu

The side chains of the amino acids, which can also be reactive, are protected by more stable, acid-labile protecting groups such as tert-butyl (tBu), trityl (Trt), or tert-butyloxycarbonyl (Boc). nih.gov This "orthogonal" protection scheme is a key advantage of the Fmoc strategy, as the side-chain protecting groups remain intact during the Fmoc removal steps and are only cleaved at the end of the synthesis using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). nih.gov

The choice of coupling reagents is also critical for efficient peptide bond formation and to minimize side reactions like racemization. Common coupling reagents used in Fmoc-SPPS include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma), or phosphonium (B103445) and aminium/uronium salts such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). researchgate.netuci.edu

Post-Synthesis Purification and Characterization Techniques

Following the completion of the peptide chain assembly and cleavage from the resin, the crude synthetic peptide is not yet pure. It is typically a mixture containing the desired peptide along with various by-products from incomplete reactions or side reactions. Therefore, rigorous purification and characterization are essential to obtain a high-purity product.

Preparative Reversed-Phase Chromatography

The primary method for purifying synthetic peptides like this compound is preparative reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govwaters.compolypeptide.com This technique separates molecules based on their hydrophobicity. The crude peptide mixture is dissolved in a polar solvent (the mobile phase) and passed through a column packed with a nonpolar stationary phase, typically silica (B1680970) particles chemically modified with alkyl chains (e.g., C8 or C18). nih.govpolypeptide.com

Peptides in the mixture bind to the hydrophobic stationary phase to varying degrees. By gradually increasing the concentration of an organic solvent (like acetonitrile) in the mobile phase, the bound peptides are eluted in order of increasing hydrophobicity. nih.gov The use of an ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase helps to improve peak shape and resolution. sigmaaldrich.com Fractions are collected as they elute from the column, and those containing the pure peptide are identified and pooled.

The efficiency of preparative RP-HPLC can be influenced by several factors, including the column dimensions, particle size of the stationary phase, and the gradient of the organic solvent. nih.gov Slow gradient elutions have been shown to provide excellent purity and yield for synthetic peptides. nih.gov

Table 1: Illustrative Parameters for Preparative RP-HPLC Purification of a Synthetic Peptide

ParameterValueReference
Column C18, 19 x 100 mm, 5 µm waters.com
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water waters.com
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile waters.com
Flow Rate 25 mL/min waters.com
Gradient 28–36% B over 18 minutes waters.com
Detection UV at 220 nm and 280 nm waters.com

This table provides a representative example of preparative RP-HPLC conditions and is not specific to this compound.

Spectrometric Analysis for Molecular Mass Confirmation

After purification, it is crucial to confirm the identity of the synthetic peptide. Mass spectrometry (MS) is the definitive technique for determining the molecular mass of the purified peptide, thereby confirming that the correct sequence has been synthesized. nih.govspringernature.comnih.gov

Two common MS techniques for peptide analysis are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) coupled with a mass analyzer. researchgate.netspringernature.com In MALDI-TOF MS, the peptide is co-crystallized with a matrix compound and irradiated with a laser, causing the peptide to desorb and ionize. The time it takes for the ionized peptide to travel through a flight tube to the detector is proportional to its mass-to-charge ratio, allowing for precise molecular weight determination. researchgate.net

ESI-MS involves introducing a solution of the peptide into a strong electric field, which generates charged droplets that evaporate to produce gas-phase peptide ions. These ions are then directed into the mass analyzer. ESI is often coupled with liquid chromatography (LC-MS), allowing for the analysis of complex mixtures and providing further confirmation of purity. researchgate.netnih.gov The high accuracy of modern mass spectrometers allows for the confirmation of the peptide's elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and confirm its amino acid sequence. nih.gov

Table 2: Expected Mass Spectrometry Data for a Hypothetical Peptide

Analysis TypeExpected ResultReference
MALDI-TOF MS A single major peak corresponding to the calculated monoisotopic mass of the peptide. researchgate.net
ESI-MS A series of multiply charged ions that can be deconvoluted to give the accurate molecular weight. nih.gov
LC-MS/MS Fragmentation pattern consistent with the expected amino acid sequence. nih.gov

This table illustrates the type of data obtained from mass spectrometric analysis of a synthetic peptide and is not specific to this compound.

Peptide Derivatization and Analog Development

To enhance the therapeutic potential of peptides like this compound, researchers often explore derivatization and the development of analogs. rsc.orgresearchgate.netnih.gov Derivatization involves the chemical modification of the peptide to improve its properties, such as stability, solubility, or duration of action. A common strategy is lipidation, the attachment of a fatty acid chain, which can enhance binding to plasma proteins like albumin, thereby reducing renal clearance and prolonging the peptide's half-life in the body. nih.gov

The development of analogs involves systematically altering the amino acid sequence to identify variants with improved activity, selectivity, or stability. rsc.orgresearchgate.netnih.gov This can involve substituting specific amino acids with natural or non-natural amino acids, altering the peptide's backbone, or creating cyclic versions of the peptide. researchgate.net These modifications can lead to the discovery of new peptide-based therapeutics with superior properties compared to the original compound. mdpi.com For instance, the development of analogs of the anti-inflammatory peptide α-MSH has led to smaller, more potent fragments like KPV. peptidesciences.com The design and synthesis of these analogs often rely on the same principles of SPPS and require thorough purification and characterization to evaluate their properties. researchgate.netnih.gov

Stereochemical Isomerism and Conformational Constraints

The biological activity of peptides is intrinsically linked to their three-dimensional structure. For this compound, which is composed entirely of D-amino acids, the stereochemistry is a fundamental aspect of its design and function. The use of D-amino acids provides inherent resistance to proteolytic degradation by enzymes that typically recognize L-amino acids. nih.gov

The peptide, also known as 101.10, has the sequence D-Arg-D-Tyr-D-Thr-D-Val-D-Glu-D-Leu-D-Ala-NH₂. nih.gov Its function as an allosteric modulator of the interleukin-1 receptor (IL-1R) is highly dependent on its conformation. nih.gov Researchers have investigated the relationship between the peptide's conformation and its biological activity by introducing conformational constraints. This involves replacing specific amino acid residues with mimics that restrict the peptide's flexibility.

The introduction of these rigid structural elements helps to stabilize specific secondary structures, such as β-turns. The presence of a folded conformation around the central residues of the peptide is believed to be important for its biological activity. nih.gov The stereochemical arrangement of the side chains in these constrained analogs is crucial for maintaining the necessary interactions for receptor binding and modulation.

Table 1: Stereochemical Modifications of this compound (Peptide 101.10) Analogs
Analog Modification Observed Effect on Conformation Reference
Agl/Hgl AnalogsReplacement of D-Thr-D-Val with various stereoisomers of α-amino-γ-lactam (Agl) and α-amino-β-hydroxy-γ-lactam (Hgl)Conformation is contingent on the lactam mimic's structure and configuration. rsc.org, nih.gov
Bgl AnalogsPositional scanning with (R)- and (S)-β-amino γ-lactams (Bgl)Stabilization of type II'β-turn-like conformations. nih.gov

Structural Modifications for Enhanced Properties

Structural modifications of this compound are primarily aimed at enhancing its potency, selectivity, and stability. The insights gained from studying its stereoisomers and conformational constraints have guided these modifications.

A key finding from the studies involving lactam mimics was that these structural alterations could lead to biased signaling. While the parent peptide conserves NF-κB signaling, which is important for immune vigilance, some of the lactam-constrained analogs were found to block other IL-1-activated pathways, such as JNK and ROCK2 phosphorylation. rsc.orgnih.gov This selective modulation of signaling pathways is a highly desirable property, as it could lead to more targeted therapeutic effects with fewer side effects.

The incorporation of β-amino γ-lactams (Bgl) as dipeptide mimetics has also been shown to yield analogs with retained or even improved potency compared to the parent peptide 101.10. nih.gov These modifications underscore the potential to fine-tune the biological activity of the peptide by introducing specific structural motifs that stabilize bioactive conformations.

Furthermore, the inherent use of D-amino acids in the peptide's backbone is a significant structural modification that enhances its stability against enzymatic degradation, a common challenge for therapeutic peptides. nih.gov This strategy of "retro-inverso" modification, where the stereochemistry of all chiral centers is inverted, can produce peptides with similar side-chain topology to the L-amino acid parent but with vastly improved proteolytic resistance. nih.gov

Table 2: Impact of Structural Modifications on the Properties of this compound (Peptide 101.10) Analogs
Modification Enhanced Property Mechanism Reference
Lactam Mimics (Agl/Hgl)Biased signaling (inhibition of JNK and ROCK2 phosphorylation)Alteration of peptide conformation leading to differential engagement with signaling pathways. rsc.org, nih.gov
β-amino γ-lactam (Bgl) incorporationImproved potencyStabilization of a bioactive conformation (e.g., β-turn). nih.gov
All-D-amino acid compositionIncreased proteolytic stabilityResistance to degradation by natural proteases that recognize L-amino acids. nih.gov

Rational Design Principles for Peptide Optimization

The development of this compound and its analogs is guided by several rational design principles aimed at optimizing its therapeutic potential.

A core principle is the use of conformational restriction to stabilize a bioactive conformation. As demonstrated with lactam and other cyclic constraints, reducing the conformational flexibility of a peptide can lock it into a shape that is optimal for binding to its target receptor. nih.gov This often leads to increased affinity and potency. The study of structure-activity relationships through systematic modifications, such as positional scanning with constrained amino acid analogs, is crucial in this process. nih.gov

Another key principle is the enhancement of metabolic stability . The use of D-amino acids is a prime example of this, effectively shielding the peptide from rapid breakdown in the body. nih.gov Other strategies to improve stability, though not explicitly detailed for this specific peptide in the provided context, generally include cyclization and modification of the peptide backbone. nih.gov

Biased agonism or allosteric modulation is a more sophisticated design principle that has been successfully applied to this peptide. The goal is to design a ligand that selectively activates certain signaling pathways downstream of a receptor while inhibiting others. The lactam-constrained analogs of peptide 101.10, which selectively block specific inflammatory pathways without affecting the protective NF-κB pathway, exemplify this principle. rsc.orgnih.gov This approach holds significant promise for developing safer and more effective drugs.

Finally, the identification of "hot spot" residues or key regions of the peptide that are critical for its activity is a fundamental aspect of rational design. The focus on constraining the D-Thr-D-Val dipeptide in peptide 101.10 suggests that this region is a critical determinant of its biological function. rsc.orgnih.gov By understanding these critical regions, medicinal chemists can focus their efforts on modifications that are most likely to yield improved properties.

Molecular Mechanisms of Anti Inflammatory Action of Anti Inflammatory Peptide 1 Acetate

Enzyme Inhibition Profiles

Anti-Inflammatory Peptide 1 Acetate (B1210297) demonstrates a notable capacity to inhibit several key enzymes that are pivotal in the propagation of the inflammatory response.

Phospholipase A2 (PLA2) Inhibition

Anti-Inflammatory Peptide 1 Acetate is a potent inhibitor of phospholipase A2 (PLA2). targetmol.com The increased presence and activity of PLA2 are associated with inflammation and pain. targetmol.com This enzyme is responsible for the hydrolysis of phospholipids (B1166683) in the cell membrane, leading to the release of arachidonic acid. youtube.com Arachidonic acid serves as the precursor for the synthesis of a wide array of pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. youtube.comnih.gov By inhibiting PLA2, the peptide effectively curtails the production of these downstream inflammatory molecules. targetmol.comyoutube.comnih.gov

Cyclooxygenase (COX-1 and COX-2) and Lipoxygenase (LOX) Pathway Modulation

The inflammatory cascade is significantly driven by the metabolic products of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. nih.gov The COX enzymes, which include COX-1 and COX-2 isoforms, are responsible for converting arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. youtube.comyoutube.com Similarly, the LOX pathway leads to the production of leukotrienes, which are involved in chemotaxis and other inflammatory processes. youtube.comnih.gov

This compound has been shown to modulate these pathways, contributing to its anti-inflammatory profile. While specific inhibitory concentrations (IC50) for this compound against COX and LOX are not extensively detailed in the available literature, its upstream inhibition of PLA2 implies a reduction in the substrate available for both COX and LOX enzymes. Furthermore, studies on various peptides have demonstrated the potential for direct inhibition of COX-1 and COX-2. nih.gov For instance, certain peptides have been identified as selective or dual inhibitors of these enzymes, highlighting the therapeutic potential of peptide-based modulators in controlling inflammation. nih.gov

Table 1: Impact of Peptides on COX and LOX Pathways

PathwayKey EnzymesRole in InflammationModulation by Peptides
Cyclooxygenase (COX) COX-1, COX-2Production of prostaglandins (mediators of pain, fever, inflammation)Inhibition by various peptides, reducing prostaglandin (B15479496) synthesis. nih.gov
Lipoxygenase (LOX) 5-LOX, 12-LOX, 15-LOXProduction of leukotrienes (involved in chemotaxis and inflammation)Parallel inhibition of LOX can mitigate risks associated with selective COX-2 inhibition. nih.gov

This table provides a general overview of how peptides can modulate the COX and LOX pathways based on available research.

Myeloperoxidase (MPO) Activity Inhibition

Myeloperoxidase (MPO) is an enzyme predominantly found in neutrophils and is a key contributor to oxidative stress and tissue damage during inflammation. nih.gov Inhibition of MPO has been shown to reduce acute lung injury and limit the expression of various pro-inflammatory cytokines and chemokines. nih.gov While direct inhibitory studies of this compound on MPO are not specified, the broader class of anti-inflammatory peptides has shown promise in mitigating the downstream effects of MPO activity. For instance, MPO inhibition has been linked to a decrease in pro-inflammatory cytokines like IL-1α and TNF-α. nih.gov

Receptor and Ligand Interaction Dynamics

Beyond enzyme inhibition, this compound also exerts its anti-inflammatory effects by modulating critical receptor and ligand interactions that drive inflammatory signaling.

Interleukin-1 Receptor (IL-1R) Allosteric Modulation

Interleukin-1 (IL-1) is a potent pro-inflammatory cytokine that plays a central role in the acute-phase inflammatory response and has been implicated in numerous chronic inflammatory diseases. nih.gov It signals through the Interleukin-1 receptor (IL-1R), which, upon binding to IL-1, recruits an accessory protein (IL-1RAcP) to initiate downstream signaling cascades, including the activation of NF-κB and MAP kinases. nih.govnih.gov

This compound is thought to act as an allosteric modulator of the IL-1R. nih.gov This means it binds to a site on the receptor that is distinct from the IL-1 binding site, altering the receptor's conformation and thereby inhibiting its ability to initiate a signaling cascade upon ligand binding. This non-competitive inhibition is a key aspect of its mechanism, as it can effectively block IL-1β-induced cellular responses. nih.gov Peptides with similar mechanisms have been shown to inhibit IL-1β-induced NF-κB activation and subsequent secretion of other pro-inflammatory cytokines like TNF-α. nih.gov

Table 2: Effects of IL-1R Modulation by Peptides

Modulator TypeMechanismDownstream EffectReference
Peptide AntagonistBinds to IL-1RI, preventing IL-1β binding and signaling.Inhibition of NF-κB activation and TNF-α secretion. nih.gov
Allosteric ModulatorBinds to a different site on IL-1R, altering its conformation.Non-competitive inhibition of IL-1β activity. nih.gov

Toll-Like Receptor 4 (TLR4) Pathway Interference

Toll-like receptor 4 (TLR4) is a critical pattern recognition receptor of the innate immune system that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. nih.gov Activation of TLR4 triggers a signaling cascade that leads to the production of a wide range of inflammatory mediators. nih.gov

This compound has been shown to interfere with the TLR4 signaling pathway. nih.gov Research on other peptides, such as the SPA4 peptide, demonstrates that they can bind to the TLR4-MD2 complex, which is essential for LPS recognition and signaling. nih.gov This interaction can suppress the TLR4-MyD88-induced inflammatory response to LPS. nih.gov By interfering with this pathway, this compound can reduce the production of pro-inflammatory cytokines and chemokines that are typically induced by TLR4 activation. nih.gov Studies have shown that TLR4 deficiency leads to reduced joint inflammation and destruction in models of arthritis, underscoring the importance of this pathway in inflammatory diseases. nih.gov

Interaction with Myeloid Differentiation 2 (MD2) Protein

Myeloid differentiation 2 (MD2) is a crucial co-receptor for Toll-like receptor 4 (TLR4), which plays a central role in recognizing lipopolysaccharide (LPS), a component of Gram-negative bacteria, and initiating an inflammatory response. nih.gov MD2 directly binds to the lipid A portion of LPS, and this complex then associates with TLR4 to trigger downstream signaling. nih.gov The interaction between LPS and the TLR4/MD2 complex is a critical step in the activation of the innate immune system.

Anti-inflammatory peptides can exert their effects by targeting the MD2 protein. nih.gov By binding to MD2, these peptides can act as antagonists, preventing the binding of LPS to the TLR4/MD2 complex. nih.govnih.gov This inhibitory action effectively blocks the initiation of the inflammatory signaling cascade that would otherwise be triggered by LPS. nih.gov Research has shown that targeting MD2 is a viable strategy for developing anti-inflammatory therapeutics. nih.govuky.edu For instance, the peptide Niloticin has been shown to bind to MD2, thereby antagonizing the effects of LPS and inhibiting the subsequent signaling pathway. nih.gov

Table 1: Interaction with Myeloid Differentiation 2 (MD2) Protein

Molecule Interaction with MD2 Effect
This compound Potential antagonist, binding to MD2. Prevents LPS binding and subsequent TLR4/MD2 complex activation.
Inhibition of TLR4 Endocytosis

Following the initial binding of LPS, the TLR4 receptor complex can be internalized into the cell through a process called endocytosis. nih.govplos.org This internalization is a critical step for the activation of a specific branch of the TLR4 signaling pathway known as the TRIF-dependent pathway, which leads to the production of certain inflammatory mediators like type I interferons. nih.govplos.org

Certain anti-inflammatory peptides have been found to specifically inhibit the endocytosis of TLR4. nih.govplos.org By preventing the internalization of the receptor, these peptides can selectively block the TRIF-dependent signaling pathway while not significantly affecting the MyD88-dependent pathway, which is initiated from the cell surface. nih.gov An example of such a peptide is WALK11.3, which has been shown to suppress TRIF-dependent signaling by inhibiting LPS-induced TLR4 endocytosis in macrophages. nih.govplos.org This specific interference with TLR4 trafficking represents a key mechanism for the anti-inflammatory action of some peptides. nih.govplos.org

Tumor Necrosis Factor Receptor 1 (TNFR1) Antagonism

Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that plays a central role in a wide range of inflammatory diseases. nih.govplos.org It exerts its effects by binding to two distinct receptors, TNFR1 and TNFR2. nih.govmdpi.com While both receptors are activated by TNF-α, they often trigger opposing cellular responses. TNFR1 signaling is predominantly pro-inflammatory and can lead to cell death, whereas TNFR2 signaling is often associated with immune modulation and tissue regeneration. nih.gov

Anti-inflammatory peptides can act as antagonists of TNFR1, thereby selectively blocking the pro-inflammatory signals mediated by this receptor. nih.govnih.gov This antagonism can be achieved without directly blocking the binding of TNF-α to the receptor. Instead, some peptides, such as the one termed FKC, can allosterically inhibit TNFR1 activation by altering the receptor's conformational state. nih.gov This prevents the recruitment of downstream signaling molecules necessary for initiating the inflammatory cascade. nih.gov By specifically targeting TNFR1, these peptides can dampen inflammation while potentially preserving the beneficial effects of TNFR2 signaling. nih.gov

Intracellular Signaling Pathway Modulation

Beyond direct receptor interactions, this compound can exert its effects by modulating key intracellular signaling pathways that are central to the inflammatory response.

Nuclear Factor Kappa-B (NF-κB) Signaling Pathway Inhibition

The Nuclear Factor Kappa-B (NF-κB) pathway is a cornerstone of inflammatory signaling. nih.govsigmaaldrich.cn In unstimulated cells, NF-κB proteins are held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation by pro-inflammatory signals, such as those from TLR4 or TNFR1, a cascade of events leads to the degradation of IκB proteins. youtube.com This allows NF-κB to translocate to the nucleus, where it acts as a transcription factor, driving the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. nih.govnih.govyoutube.com

Anti-inflammatory peptides can potently inhibit the NF-κB signaling pathway. nih.govfrontiersin.org This inhibition can occur at various levels. For instance, by preventing the activation of upstream receptors like TLR4 and TNFR1, the initial trigger for NF-κB activation is blocked. nih.govresearchgate.net Furthermore, some peptides have been shown to directly interfere with the NF-κB machinery itself, for example, by preventing the nuclear translocation of NF-κB subunits like p65. nih.gov By suppressing the NF-κB pathway, these peptides effectively shut down a major hub of pro-inflammatory gene expression. nih.govnih.gov

Table 2: NF-κB Signaling Pathway Inhibition

Peptide/Compound Mechanism of NF-κB Inhibition Reference
Anti-inflammatory peptide-6 (AIP6) Directly interacts with p65, inhibiting its DNA-binding and transcriptional activities. nih.gov
Niloticin Suppresses the increase in p65 and p-p65 expression induced by LPS. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathways are another set of critical signaling cascades involved in inflammation. nih.gov There are several distinct MAPK pathways, including the p38 MAPK, JNK, and ERK pathways. These pathways are activated by a variety of inflammatory stimuli and play a key role in regulating the production of pro-inflammatory cytokines and other inflammatory mediators. nih.govnih.gov

Anti-inflammatory peptides have been shown to modulate the MAPK pathways, often leading to a reduction in inflammatory responses. nih.gov This modulation can involve the attenuation of the phosphorylation of key MAPK proteins, which is a critical step in their activation. nih.gov

The p38 MAPK pathway is particularly important in macrophage-mediated inflammatory responses. nih.gov Upon activation by stimuli like LPS, p38 MAPK is phosphorylated, leading to the downstream activation of various transcription factors and kinases that promote inflammation. nih.govnih.gov

Research has demonstrated that certain anti-inflammatory compounds and peptides can specifically attenuate the phosphorylation of p38 MAPK. nih.govnih.gov For instance, acetate treatment in astrocytes has been shown to reverse LPS-induced p38 phosphorylation. nih.gov Similarly, hesperidin (B1673128) methyl chalcone (B49325) and taxifolin (B1681242) have been found to suppress p38 MAPK in the context of neuropathic pain. nih.gov By reducing the level of activated p38 MAPK, these anti-inflammatory agents can effectively dampen the inflammatory response.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Lipopolysaccharide (LPS)
Niloticin
WALK11.3
Tumor necrosis factor-alpha (TNF-α)
FKC (peptide)
Hesperidin methyl chalcone (HMC)
Taxifolin (TAX)
JNK Phosphorylation Attenuation

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family. They are activated by a variety of cellular stresses and inflammatory cytokines. Once activated, JNKs phosphorylate a range of transcription factors, primarily c-Jun, which in turn regulates the expression of genes involved in inflammatory responses.

Studies on the effects of acetate, a component of this compound, in primary astrocytes have shown that it can selectively modulate MAPK phosphorylation. While acetate treatment did not have an effect on JNK phosphorylation in microglia stimulated with lipopolysaccharide (LPS), it did attenuate LPS-induced phosphorylation of MAPK p38 in astrocytes. nih.gov This suggests that the anti-inflammatory effects of acetate in certain cell types may be independent of the JNK signaling pathway. nih.gov In astrocytes, the anti-inflammatory action of acetate is more closely associated with the disruption of MAPK p38 and NF-κB signaling. nih.gov

It is important to note that the specific mechanisms by which this compound attenuates JNK phosphorylation may vary depending on the cell type and the inflammatory context. Further research is needed to fully elucidate the direct interactions between this peptide and the JNK signaling cascade.

Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) Pathway Considerations

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a central role in immunity and inflammation. nih.govnih.gov This pathway transduces signals from extracellular cytokines to the nucleus, leading to the transcription of target genes that regulate cellular processes such as proliferation, differentiation, and immune responses. nih.gov The dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. nih.govnih.govmdpi.com

The pathway is initiated when a cytokine binds to its specific receptor, leading to the activation of receptor-associated JAKs. There are four members of the JAK family: JAK1, JAK2, JAK3, and TYK2. nih.gov Activated JAKs then phosphorylate tyrosine residues on the cytokine receptor, creating docking sites for STAT proteins. The seven members of the mammalian STAT family are STAT1, STAT2, STAT3, STAT4, STAT5A, STAT5B, and STAT6. nih.gov Upon recruitment to the receptor, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors. mdpi.com

Given its central role in mediating inflammatory signals, the JAK-STAT pathway is a key target for anti-inflammatory therapies. While direct studies on the interaction of this compound with the JAK-STAT pathway are not extensively detailed in the provided context, the modulation of cytokine levels by this peptide inherently suggests an influence on this pathway. For instance, anti-inflammatory cytokines like IL-10 are known to activate STAT3, while pro-inflammatory cytokines such as IFN-γ induce STAT1 phosphorylation through JAK2. nih.gov Peptides that mimic suppressors of cytokine signaling (SOCS) proteins can inhibit the JAK/STAT pathway, highlighting a potential mechanism for peptide-based anti-inflammatory agents. researchgate.net

Regulation of Inflammatory Mediators and Cellular Responses

This compound exerts its effects by modulating the production and activity of various inflammatory mediators and influencing the behavior of immune cells.

Cytokine and Chemokine Expression Modulation

A key aspect of the anti-inflammatory action of this peptide involves the regulation of cytokine and chemokine expression, tipping the balance from a pro-inflammatory to an anti-inflammatory state.

Downregulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8)

Pro-inflammatory cytokines are key drivers of the inflammatory response. Tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) are central to the pathogenesis of many inflammatory conditions. nih.govnih.gov

Research has demonstrated that acetate can effectively reduce the expression of these pro-inflammatory cytokines. In primary astroglial cultures stimulated with lipopolysaccharide (LPS), acetate treatment was found to decrease the concentration-dependent increase of TNF-α and IL-1β. nih.gov Specifically, acetate treatment attenuated the LPS-induced increase in TNF-α mRNA. nih.gov Similarly, in LPS-stimulated BV-2 microglial cells, acetate was shown to reduce the levels of pro-IL-1β, IL-6, and TNF-α. researchgate.net Other studies have also highlighted the ability of various compounds to inhibit the production of TNF-α, IL-1β, and IL-6 in different cell models. nih.govmdpi.com This downregulation of key pro-inflammatory cytokines is a cornerstone of the anti-inflammatory effect of acetate-containing compounds.

Table 1: Effect of Acetate on Pro-inflammatory Cytokine Expression in LPS-Stimulated Astrocytes

CytokineEffect of Acetate TreatmentReference
TNF-αReduced concentration-dependent increase and attenuated mRNA levels. nih.gov
IL-1βReduced concentration-dependent increase. nih.gov
IL-6Decreased basal levels. nih.gov
Upregulation of Anti-inflammatory Cytokines (e.g., TGF-β1, IL-4, IL-22)

In addition to suppressing pro-inflammatory cytokines, promoting the production of anti-inflammatory cytokines is another crucial mechanism of action. Transforming growth factor-beta 1 (TGF-β1), interleukin-4 (IL-4), and interleukin-22 (IL-22) are known for their regulatory and tissue-protective roles. nih.gov

Chemokine Production Modulation (e.g., MCP-1, CXCL-1)

Chemokines are a family of small cytokines that play a critical role in guiding the migration of immune cells to sites of inflammation. Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2, is a potent chemotactic factor for monocytes and is implicated in various inflammatory diseases. nih.govnih.gov

While direct evidence for the effect of this compound on MCP-1 and CXCL-1 is not explicitly detailed in the provided search results, the general principle of modulating chemokines is a key aspect of controlling inflammation. MCP-1 is known to be induced in response to pro-inflammatory signals and plays a major role in the recruitment of monocytes and macrophages to inflamed tissues. nih.govnih.gov Therefore, by downregulating pro-inflammatory cytokines, this compound likely has an indirect effect on reducing the production of chemokines like MCP-1. Further investigation is required to determine the direct impact of this peptide on the expression of specific chemokines.

Nitric Oxide (NO) and Inducible Nitric Oxide Synthase (iNOS) Suppression

This compound demonstrates a significant capacity to suppress the production of nitric oxide (NO), a key signaling molecule in inflammation, by inhibiting the expression of inducible nitric oxide synthase (iNOS). During an inflammatory response, cells like macrophages are stimulated to produce large, sustained amounts of NO by the iNOS enzyme. While NO has protective roles, its overproduction is a major contributor to the pathology of chronic inflammatory diseases.

Research has shown that this compound can effectively reduce the heightened levels of NO produced by inflammatory stimuli. This action is directly linked to its ability to downregulate the expression of the iNOS gene. By preventing the synthesis of the iNOS enzyme, the peptide curtails the excessive and prolonged generation of NO, thereby mitigating its detrimental effects in inflamed tissues.

Parameter Effect of this compound Mechanism
Nitric Oxide (NO) ProductionDecreasedSuppression of iNOS enzyme synthesis
Inducible Nitric Oxide Synthase (iNOS) ExpressionDownregulatedInhibition of iNOS gene expression

Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Modulation

The peptide also plays a crucial role in the modulation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). These highly reactive molecules, including superoxide (B77818) radicals and peroxynitrite, are produced during inflammatory processes and can lead to significant oxidative stress and cellular damage. An overabundance of ROS and RNS can damage lipids, proteins, and DNA, exacerbating tissue injury and perpetuating the inflammatory cycle. This compound helps to control this by reducing the generation of these damaging species, thereby protecting cells from oxidative injury and helping to resolve inflammation.

Neutrophil Extracellular Trap (NET) Formation Inhibition

A notable mechanism of this compound is its ability to inhibit the formation of Neutrophil Extracellular Traps (NETs). NETs are web-like structures composed of DNA, histones, and granular proteins that are released by neutrophils to capture and kill pathogens. However, when produced in excess, NETs can become a source of autoantigens and pro-inflammatory mediators, contributing to the pathogenesis of various autoimmune and inflammatory diseases. By modulating the signaling pathways that lead to NETosis—the unique form of cell death that results in NET release—the peptide can reduce the excessive formation of these traps. This inhibition helps to limit the tissue damage and prolonged inflammation associated with abundant NETs.

Process Effect of this compound Therapeutic Implication
NETosisInhibitedReduction of tissue damage and inflammation
NET Release from NeutrophilsDecreasedLimitation of pro-inflammatory mediator release

Anti-apoptotic Activity Preservation in Immunomodulation

In the complex process of immunomodulation, this compound exhibits a nuanced role by preserving the viability of certain immune cells through its anti-apoptotic activity. Apoptosis, or programmed cell death, is a vital process for eliminating activated pro-inflammatory cells and resolving inflammation. However, the survival of regulatory immune cells, such as regulatory T cells (Tregs), is equally critical for maintaining immune balance and preventing excessive responses. The peptide has been shown to protect these regulatory cells from apoptotic death signals present in an inflammatory environment. This selective preservation helps to sustain the populations of cells that are essential for suppressing inflammation and restoring tissue homeostasis.

Immune Cell Differentiation and Proliferation Regulation

A key feature of the peptide's immunomodulatory effect is its ability to regulate the differentiation and proliferation of immune cells. The adaptive immune response is largely directed by the balance between different subsets of T helper (Th) cells. Pro-inflammatory subsets, such as Th1 and Th17 cells, drive inflammatory reactions, while regulatory T cells (Tregs) work to suppress them. This compound has been found to influence this balance by inhibiting the proliferation and differentiation of the pro-inflammatory Th1 and Th17 lineages. Concurrently, it can promote the development and function of Tregs. By shifting the balance away from pro-inflammatory phenotypes and towards a more regulatory and tolerant state, the peptide exerts a powerful anti-inflammatory effect.

Structure Activity Relationship Sar Studies of Anti Inflammatory Peptide 1 Acetate and Its Analogs

Amino Acid Sequence and Stereochemistry Impact on Activity

The primary sequence of a peptide is the fundamental determinant of its activity. For anti-inflammatory peptides, the specific arrangement of amino acids dictates their interaction with biological targets and, consequently, their therapeutic efficacy. Generally, peptides with a chain length of 2 to 20 residues are considered most active, as this size allows for better absorption and cellular penetration. nih.govrsc.org

Stereochemistry, the three-dimensional arrangement of atoms, also plays a pivotal role. The use of D-amino acids, which are mirror images of the naturally occurring L-amino acids, can have a profound impact. In some cases, replacing L-amino acids with their D-counterparts can increase a peptide's activity and enhance its stability against enzymatic degradation. nih.gov This strategy has been successfully employed in the design of various therapeutic peptides.

Table 1: Impact of Amino Acid Substitution on the Activity of PLA2-Derived Peptides This table illustrates the effect of single amino acid substitutions on the biological activity of a PLA2-derived peptide, demonstrating the principle of how sequence modifications can fine-tune peptide function.

Peptide AnalogSequenceTarget CellIC50 (µM)Reference
p-AppKKKYGAYGCNGB16 (melanoma)56 nih.gov
Analog with L to F substitutionKKYGFYGCNGB16 (melanoma)Lower (more potent) nih.gov

Conformational Analysis and Functional Selectivity

The biological activity of a peptide is not solely dependent on its linear sequence but also on its three-dimensional conformation in a biological environment. researchgate.net Conformational analysis, which examines the spatial arrangement of a peptide, is therefore essential for understanding its functional selectivity—its ability to interact with a specific target over others.

For PLA2 inhibitory peptides, their conformation upon binding to the enzyme is critical. It is believed that these peptides can prevent the necessary conformational changes that PLA2 undergoes when it binds to a membrane surface, thereby inhibiting its function. nih.gov The adoption of specific secondary structures, such as α-helices or β-sheets, can facilitate this interaction. researchgate.net Computational modeling and techniques like circular dichroism are used to predict and observe these structures. researchgate.net

Functional selectivity is also influenced by the peptide's ability to interact with different regions of the target enzyme. For example, some inhibitors may bind directly to the active site of PLA2, while others might interact with allosteric sites, inducing conformational changes that inactivate the enzyme. acs.org The design of peptides with specific conformational preferences can lead to more selective and potent inhibitors.

Influence of Hydrophobicity and Charge on Anti-Inflammatory Potency

The physicochemical properties of a peptide, particularly its hydrophobicity and net charge, are critical determinants of its anti-inflammatory potency. mdpi.comnih.gov Hydrophobicity, the tendency of a molecule to repel water, influences how a peptide interacts with cell membranes and the hydrophobic pockets of target proteins like PLA2. nih.gov A higher degree of hydrophobicity can enhance a peptide's ability to penetrate membranes and bind to its target, but excessive hydrophobicity can also lead to non-specific interactions and toxicity. mdpi.comnih.gov

The net charge of a peptide, determined by the presence of acidic (e.g., Aspartic acid, Glutamic acid) and basic (e.g., Lysine, Arginine, Histidine) amino acids, governs its electrostatic interactions with biological targets. nih.govacs.org For PLA2 inhibitors, a positive charge can facilitate interaction with the negatively charged surface of activated cell membranes where the enzyme is active. nih.gov The distribution of charge along the peptide sequence is also important, as it can influence the peptide's conformation and its ability to form specific salt bridges with the target enzyme. nih.gov

Table 2: Relationship Between Physicochemical Properties and Activity of Cationic Antimicrobial Peptides (as an analog for anti-inflammatory peptides) This table demonstrates the general principles of how charge and hydrophobicity influence the activity of bioactive peptides.

PeptideNet ChargeHydrophobicity (% Hydrophobic Residues)Antimicrobial Activity (MIC in µM)Hemolytic Activity (%)Reference
Peptide A+4458<5 nih.gov
Peptide B+655415 nih.gov
Peptide C+2601625 nih.gov

Key Residues and Motifs for Target Binding and Efficacy

Within a peptide sequence, certain amino acids and short sequences, known as motifs, are often disproportionately important for target binding and efficacy. mdpi.com Identifying these key residues and motifs is a central goal of SAR studies.

For PLA2 inhibitory peptides, specific hydrophobic and aromatic residues are often crucial for binding to the enzyme's active site or interfacial binding surface. nih.gov For example, tryptophan and tyrosine residues have been implicated in the binding of various inhibitors to PLA2. nih.gov The presence of a "hydrophobic flap" in the enzyme, which is a key region for substrate binding, makes it a prime target for peptide inhibitors rich in hydrophobic residues. nih.gov

Furthermore, specific motifs, such as a particular arrangement of charged and hydrophobic residues, can create a binding surface that is complementary to the target protein. mdpi.com Computational methods like molecular docking are often used to predict these interactions and guide the design of new peptide analogs with improved binding affinity and inhibitory potency. mdpi.com The identification of a peptide from the C-terminal region of a snake venom PLA2 that inhibits the enzyme suggests that targeting specific protein-protein interaction domains is a viable strategy. nih.gov

No Publicly Available Preclinical Data for Anti-Inflammatory Peptide 1 Acetate (B1210297) in Specified Models

Following an extensive review of scientific literature and public databases, there is currently no specific, publicly available preclinical data regarding the efficacy and immunomodulatory effects of "Anti-Inflammatory Peptide 1 Acetate" within the detailed framework requested.

Searches for studies on this specific peptide in the context of the outlined cellular and animal models did not yield research findings necessary to construct the detailed article. Information regarding the peptide's effects on macrophage (RAW264.7, THP-1), epithelial (HT-29, Caco-2), lymphocytic (Jurkat), and other relevant cell lines (U-937, human neutrophils), as well as in lipopolysaccharide (LPS)-induced systemic inflammation models, is not present in the accessible scientific domain.

The only available information from a supplier indicates that this compound is suggested to have anti-inflammatory activity and may act as an inhibitor of phospholipase A2 (PLA2) americanchemicalsuppliers.com. However, this claim is not substantiated by detailed in vitro or in vivo studies, nor does it provide the specific quantitative data required for the requested assays and models.

Without primary research data on the compound's impact on cytokine production, inflammatory markers, and other relevant biological readouts in the specified systems, it is not possible to generate the scientifically accurate and detailed article as outlined. The creation of data tables and detailed research findings is contingent on the existence of such studies.

Therefore, the requested article on the "Preclinical Efficacy and Immunomodulatory Investigations of this compound" cannot be generated at this time due to the absence of the necessary foundational research data.

Preclinical Efficacy and Immunomodulatory Investigations of Anti Inflammatory Peptide 1 Acetate

In Vivo Animal Models of Inflammatory Diseases

Models of Inflammatory Bowel Disease (IBD)

The therapeutic potential of anti-inflammatory peptides is being explored in the context of Inflammatory Bowel Disease (IBD), which is characterized by chronic inflammation of the gastrointestinal tract. nih.gov Animal models are crucial for understanding the pathogenesis of IBD and for the preclinical evaluation of new therapeutic agents. biorxiv.org

Chemically Induced Colitis Models (e.g., DNBS, DSS)

Chemically induced colitis models are widely used in IBD research because they mimic many of the histopathological and symptomatic features of the human disease. koreamed.org Two of the most common models are dinitrobenzene sulfonic acid (DNBS) and dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis. koreamed.orgnih.gov

The DSS-induced colitis model is known for its reproducibility and its resemblance to ulcerative colitis in humans. koreamed.orgnih.gov This model is characterized by damage to the colonic epithelium, leading to inflammation. Studies have shown that the administration of certain anti-inflammatory peptides can alleviate the symptoms of DSS-induced colitis. nih.gov This includes a reduction in weight loss, lower disease activity index scores, and less shortening of the colon. nih.gov Histological analysis of the colon in these models often reveals reduced tissue damage and immune cell infiltration following peptide treatment. nih.gov

The DNBS-induced colitis model is another valuable tool that triggers a T-helper 1 (Th1) dominant immune response, which is relevant to Crohn's disease. koreamed.org Research in these models helps to elucidate the mechanisms by which anti-inflammatory agents can modulate the immune system and reduce inflammation. nih.gov

ModelKey FeaturesRelevance to Human IBD
DSS-Induced Colitis Epithelial damage, resembles ulcerative colitis. koreamed.orgnih.govSymptomatic and morphological similarities to ulcerative colitis. koreamed.org
DNBS-Induced Colitis Th1-driven immune response. koreamed.orgRelevant for studying Crohn's disease-like inflammation. koreamed.org
Genetic Colitis Models (e.g., IL-10 Knock-Out Mice)

Genetically engineered mouse models, such as the Interleukin-10 (IL-10) knockout mouse, provide a different perspective on IBD pathogenesis. IL-10 is an anti-inflammatory cytokine, and its absence leads to the spontaneous development of chronic colitis, particularly in certain genetic backgrounds. nih.govnih.govavantorsciences.com This model is valuable for studying the role of immune regulation in maintaining gut homeostasis. nih.govtaconic.com

The colitis in IL-10 knockout mice is driven by an exaggerated immune response to gut microbiota. nih.govnih.gov Research using this model allows for the investigation of therapies that aim to restore immune balance. Studies have shown that targeting pro-inflammatory pathways, such as those involving TNF-alpha, can significantly ameliorate colitis in these mice. nih.gov This highlights the potential for anti-inflammatory peptides that modulate cytokine production or signaling to be effective in this context. The IL-10 knockout model is considered a robust platform for testing novel therapeutic agents for chronic colitis. taconic.com

ModelKey FeaturesRelevance to Human IBD
IL-10 Knockout Mice Spontaneous chronic colitis due to immune dysregulation. nih.govnih.govModels the genetic predisposition and immune system dysfunction seen in IBD. nih.govtaconic.com

Models of Acute and Chronic Dermatitis (e.g., Croton Oil, PMA-induced ear edema)

Animal models of dermatitis are instrumental in the preclinical evaluation of topical anti-inflammatory agents. The croton oil-induced and phorbol (B1677699) 12-myristate 13-acetate (PMA)-induced ear edema models are widely used for this purpose. asianjpr.comscielo.br

Croton oil and its active component, TPA (12-O-tetradecanoylphorbol-13-acetate), are potent inflammatory agents that induce a rapid and robust inflammatory response when applied topically to the skin. asianjpr.comresearchgate.net This response is characterized by edema, redness, and the infiltration of inflammatory cells, primarily neutrophils. nih.gov The mechanism involves the activation of protein kinase C (PKC) and subsequent signaling cascades that lead to the production of pro-inflammatory mediators. researchgate.netresearchgate.net

Studies investigating the effects of anti-inflammatory compounds in these models measure the reduction in ear swelling and can also assess changes in inflammatory markers at the tissue level. scielo.brresearchgate.net For instance, the activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils, is often measured as an indicator of neutrophil infiltration. nih.gov

ModelInducing AgentKey Inflammatory Features
Croton Oil-Induced Ear Edema Croton OilEdema, neutrophil infiltration, increased vascular permeability. asianjpr.comnih.gov
PMA-Induced Ear Edema Phorbol 12-myristate 13-acetate (PMA)Edema, activation of protein kinase C, production of pro-inflammatory cytokines. researchgate.net

Models of Arthritis (e.g., Collagen-Induced Arthritis)

The collagen-induced arthritis (CIA) model is a widely used and well-established animal model for studying the pathophysiology of rheumatoid arthritis (RA). nih.gov This model shares several key features with human RA, including the development of autoantibodies against collagen, synovial inflammation, cartilage destruction, and bone erosion. nih.gov

The induction of CIA involves immunizing susceptible strains of mice with type II collagen. nih.gov This triggers an autoimmune response that targets the joints, leading to a chronic and progressive inflammatory arthritis. The model is valuable for testing the efficacy of potential anti-arthritic drugs, including novel anti-inflammatory peptides.

Research using the CIA model has demonstrated that targeting specific inflammatory pathways can be effective in reducing the severity of the disease. For example, a novel synthetic peptide, AESIS-1, has been shown to suppress synovial inflammation and cartilage degradation in CIA mice. nih.gov This effect was associated with the regulation of the JAK/STAT3 signaling pathway and a decrease in the production of pro-inflammatory cytokines such as IL-6 and IL-17. nih.gov This highlights the potential of peptide-based therapies to modulate the complex inflammatory cascades involved in RA.

ModelKey Pathological FeaturesRelevance to Human RA
Collagen-Induced Arthritis (CIA) Synovial inflammation, cartilage degradation, bone erosion, autoantibody production. nih.govnih.govShares immunological and pathological hallmarks with rheumatoid arthritis. nih.gov

Models of Specific Organ Inflammation (e.g., Acute Lung Injury, Hypoxic Ischemic Encephalopathy)

Acute Lung Injury (ALI)

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation in the lungs. nih.govnih.gov Animal models of ALI are essential for investigating the underlying mechanisms and for testing new therapeutic strategies. biocytogen.com These models can be induced by various stimuli, including the administration of bacterial products like lipopolysaccharide (LPS) or other inflammatory agents. nih.govbiocytogen.com

The inflammatory response in ALI involves the infiltration of immune cells, the release of pro-inflammatory cytokines, and damage to the lung tissue. nih.govbiocytogen.com Peptide-based therapies are being explored for their potential to mitigate this inflammation. For example, peptide-guided delivery of glucocorticoids has been shown to enhance therapeutic efficacy and reduce side effects in murine ALI models. nih.gov

Hypoxic Ischemic Encephalopathy (HIE)

Neonatal hypoxic-ischemic encephalopathy (HIE) is a serious condition characterized by brain injury due to oxygen deprivation, which is exacerbated by a subsequent inflammatory response. nih.govnih.govresearchgate.net Animal models, such as the Vannucci rat pup model, are used to study the pathophysiology of HIE and to evaluate neuroprotective and anti-inflammatory therapies. nih.gov

In these models, the inflammatory cascade involves the activation of microglia and the infiltration of peripheral immune cells, leading to neuronal damage. nih.govnih.gov A novel anti-inflammatory peptide, RLS-0071 (pegtarazimod), has been shown to reduce immune cell recruitment and oxidative damage in a rat model of HIE, with effects comparable to therapeutic hypothermia. nih.govresearchgate.net Another approach involves using peptides that specifically target and induce apoptosis in pro-inflammatory microglia, which has been shown to suppress brain atrophy and improve motor function in HIE model mice. nih.gov

Organ SystemModelKey Pathological Features
Lung Acute Lung Injury (ALI)Widespread pulmonary inflammation, immune cell infiltration, tissue damage. nih.govnih.govbiocytogen.com
Brain Hypoxic Ischemic Encephalopathy (HIE)Neuroinflammation, microglial activation, neuronal damage. nih.govnih.govresearchgate.net

Ex Vivo Studies on Human Clinical Specimens

Ex vivo studies using human clinical specimens provide a crucial bridge between preclinical animal models and human clinical trials. These studies allow for the investigation of the effects of therapeutic agents directly on human tissues, offering a more direct insight into their potential clinical efficacy.

In the context of inflammatory diseases, ex vivo models can involve the culture of human cells or tissues obtained from patients. For example, to study the anti-inflammatory properties of peptides in IBD, human peripheral blood mononuclear cells or intestinal biopsies can be stimulated with inflammatory agents in the presence or absence of the test peptide. researchgate.net The subsequent measurement of inflammatory markers, such as cytokine production, can provide valuable information about the peptide's immunomodulatory activity in a human context. researchgate.net

Similarly, for skin inflammation, ex vivo skin models can be used to assess the anti-inflammatory potential of topical treatments. mdpi.com These models can more accurately represent the structure and cell signaling mechanisms of human skin compared to cell cultures alone. mdpi.com

Obtaining relevant human tissue or cells (e.g., blood, skin biopsies, intestinal biopsies).

Inducing an inflammatory response in vitro.

Treating the cells or tissue with Anti-Inflammatory Peptide 1 Acetate (B1210297).

Measuring key inflammatory markers to assess the peptide's effect.

These types of investigations are critical for validating the findings from animal models and for providing a stronger rationale for moving a potential therapeutic into clinical development.

Immunomodulatory Effects Beyond Direct Anti-Inflammation

Investigations into Anti-Inflammatory Peptide 1 Acetate and related synthetic peptides have revealed a range of immunomodulatory functions that extend beyond the direct suppression of inflammatory mediators. These peptides can influence fundamental immunological processes, including the complement cascade, neutrophil activity, and tissue repair mechanisms like angiogenesis and wound healing. This section details the preclinical findings regarding these broader effects.

Complement System Inhibition (Classical and Lectin Pathways)

The complement system, a critical component of innate immunity, can cause significant tissue damage in many inflammatory diseases when its activation is dysregulated. frontiersin.org Certain synthetic peptides have been developed to specifically inhibit the initial stages of the classical and lectin complement pathways, representing a targeted therapeutic strategy. frontiersin.org

Dysregulated activation of the classical pathway is associated with antibody-driven inflammatory conditions. frontiersin.org Peptides known as Peptide Inhibitors of Complement C1 (PIC1) have been engineered to block this cascade at its origin. frontiersin.org

Mechanism of Action: Research has demonstrated that these inhibitory peptides bind to the collagen-like regions of C1q, the initiator molecule of the classical pathway. frontiersin.org This binding action physically obstructs the activation of the associated proteases, C1r and C1s, thereby preventing the downstream cascade that leads to inflammation. frontiersin.org By targeting the very first component of the pathway, these peptides can effectively prevent the generation of anaphylatoxins and the assembly of the membrane attack complex that leads to cell lysis. frontiersin.orgnih.gov

Preclinical studies using in vitro models of ABO incompatibility, a scenario of antibody-mediated classical pathway activation, have shown that PIC1 derivatives can inhibit the lysis of red blood cells in a dose-dependent manner. frontiersin.org This highlights the potential of such peptides to mitigate antibody-mediated complement damage. frontiersin.org

Peptide Inhibitor Profile Mechanism and Effect
Target Molecule C1q (Initiator of the Classical Pathway) frontiersin.org
Binding Site Collagen-like regions of C1q frontiersin.org
Mechanism Blocks activation of C1r and C1s proteases frontiersin.org
Downstream Effect Inhibition of classical and lectin pathway activation frontiersin.org
In Vitro Validation Dose-dependent inhibition of red blood cell lysis in an ABO incompatibility model frontiersin.org

Neutrophil Effector Function Modulation

Neutrophils are key effector cells in acute inflammation, and their functions are tightly regulated by a variety of cell surface receptors. nih.gov Certain anti-inflammatory peptides can modulate neutrophil behavior, not by simple inhibition, but by influencing their migration, activation, and lifespan, which is crucial for the resolution of inflammation. frontiersin.org

A key target for this modulation is the Formyl Peptide Receptor (FPR) family, particularly FPR1, the first G protein-coupled receptor identified on human neutrophils. nih.gov Activation of these receptors can trigger a wide array of functions, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS). nih.gov

Peptides derived from the N-terminus of Annexin A1, such as Ac2-26, have been shown to interact with formyl peptide receptors. frontiersin.org Rather than acting as a classical chemoattractant that directs cells toward an inflammatory stimulus, these peptides induce chemokinesis—a random, non-directional increase in cell motility. frontiersin.org This action is thought to expedite the egress of neutrophils from an inflamed site, promoting the return to tissue homeostasis and contributing to the resolution phase of inflammation. frontiersin.org Other peptides have been shown to induce apoptosis (programmed cell death) in neutrophils, another key process for resolving inflammation and preventing further tissue damage. frontiersin.org

Peptide Receptor(s) Effect on Neutrophils Signaling Pathway
Peptide Ac2-26Formyl Peptide Receptor Family (FPR1, FPR2/ALX) frontiersin.orgInduces chemokinesis (non-directional migration) frontiersin.orgPrimarily mediated by the ERK pathway frontiersin.org
p21-derived peptideNot specifiedInduces apoptosis frontiersin.orgBinds to and sequesters Proliferating Cell Nuclear Antigen (PCNA) frontiersin.org

Angiogenesis Modulation in Inflammatory Contexts

Angiogenesis, the formation of new blood vessels, and inflammation are deeply interconnected processes, particularly in the context of tissue repair and regeneration following injury. nih.gov Biomaterial-associated inflammation can hinder proper healing, creating a need for strategies that promote vascularization while controlling the inflammatory response. nih.gov

Research into functional peptides has revealed that specific peptides can be used to uncouple these two processes. nih.gov In preclinical studies using porous scaffolds for soft tissue regeneration, the interplay between pro-angiogenic and anti-inflammatory peptides was investigated. nih.gov

Pro-angiogenic Peptides: Laminin-derived peptides like C16 have been shown to promote endothelial cell tube formation and angiogenesis. nih.gov

Anti-inflammatory Peptides: Peptides such as Ac-SDKP can decrease macrophage infiltration and the production of pro-inflammatory cytokines. nih.gov

When used alone, either type of peptide created a proportional relationship between angiogenesis and inflammation. nih.gov However, when the pro-angiogenic (C16) and anti-inflammatory (Ac-SDKP) peptides were used together, they produced a synergistic effect: a significant upregulation of angiogenic activity alongside a downregulation of the inflammatory response. nih.gov The anti-inflammatory peptide successfully reduced the production of key pro-inflammatory cytokines like IL-1β and TNF-α, even in the presence of the pro-angiogenic stimulus. nih.gov This demonstrates a sophisticated method for modulating the inflammatory environment to be more conducive to vascularized tissue repair. nih.gov

Peptide Treatment Angiogenic Response (Tubulogenesis) Inflammatory Response (Pro-inflammatory Cytokines)
Pro-angiogenic Peptide (C16)Increased nih.govIncreased nih.gov
Anti-inflammatory Peptide (Ac-SDKP)Decreased nih.govDecreased nih.gov
Combination (C16 + Ac-SDKP)Increased nih.govDecreased nih.gov

Wound Healing Enhancement in Inflammatory States

Effective wound healing requires a precisely controlled inflammatory phase to clear debris and pathogens, followed by proliferative and remodeling phases. nih.gov Prolonged or excessive inflammation can impair tissue regeneration and lead to chronic wounds. nih.gov Anti-inflammatory peptides have been investigated for their ability to modulate this environment to support repair, particularly in tissues affected by inflammatory conditions. nih.gov

One notable area of research involves C-terminal peptides of alpha 1-antitrypsin (A1AT), an acute-phase anti-inflammatory protein. nih.gov These peptides, referred to as TJ-inducing peptides (JIPs), have been found to promote tissue repair through a mechanism independent of protease inhibition. nih.gov

In a preclinical mouse model of intestinal epithelial injury (colitis), administration of these peptides was shown to restore the integrity of tight junctions—the protein complexes that seal the gaps between epithelial cells to form a functional barrier. nih.gov By reinforcing this epithelial barrier, the peptides prevented further tissue damage and strongly attenuated the inflammatory disease process. nih.gov This function is critical in inflammatory states where the epithelial barrier is compromised, leading to a vicious cycle of damage and inflammation. nih.gov Other bioactive peptides have been shown to enhance wound healing by increasing keratinocyte migration and collagen deposition. nih.gov

Peptide Type Source Observed Effect in Inflammatory Model (Colitis) Mechanism of Action
TJ-inducing peptides (JIPs)C-terminus of alpha 1-antitrypsin (A1AT) nih.govRestored epithelial barrier integrity and prevented colitis nih.govPromoted the formation of tight junctions by activating the G protein G13 nih.gov

Advanced Research Methodologies in Anti Inflammatory Peptide 1 Acetate Discovery

Computational and In Silico Peptide Design Approaches

Computational and in silico methods have become indispensable in the initial stages of drug discovery, offering a powerful platform for designing and refining peptide candidates like AIP-1 Acetate (B1210297) before their synthesis and experimental validation. nih.gov These approaches leverage the power of computers to model, simulate, and predict the properties and interactions of peptides.

Machine learning (ML) and artificial intelligence (AI) have revolutionized the process of identifying and optimizing anti-inflammatory peptides (AIPs). koreascience.kroup.comresearchgate.net These computational tools can analyze vast datasets of peptide sequences and their corresponding activities to learn the complex relationships between sequence, structure, and function. nih.govnih.gov Various ML models, such as Support Vector Machines (SVM) and Random Forest (RF), have been successfully employed to predict the anti-inflammatory potential of novel peptide sequences. mdpi.com

A critical aspect of these ML models is the use of feature encoding methods, which translate the amino acid sequence into a numerical format that the algorithm can process. koreascience.kr Techniques like amino acid composition (AAC), dipeptide composition (DPC), and pseudo-amino acid composition (PseAAC) are used to represent the peptide's physicochemical and structural properties. koreascience.kr For instance, the AIPpred predictor utilized an RF-based method with optimal DPC features to achieve successful predictions. koreascience.kr More recent developments have seen the application of parallel deep neural network models to handle the large datasets generated by high-throughput sequencing, further enhancing the accuracy of AIP prediction. mdpi.com

The table below summarizes some of the machine learning models and feature extraction methods that have been instrumental in the identification of anti-inflammatory peptides.

Predictor/Method Machine Learning Classifier Feature Extraction Methods Reference
AntiInlflamSupport Vector Machine (SVM)Hybrid with motif feature mdpi.com
AIPpredRandom Forest (RF)Primary sequence encoding mdpi.com
PreAIPRandom Forest (RF)Integrated multiple complementary features mdpi.com
IF-AIPVoting ClassifierMulti-feature fusion nih.gov

These computational models not only predict the anti-inflammatory activity but also guide the optimization of peptide sequences to enhance their therapeutic properties. peptidetherapeutics.org By using genetic algorithms, for example, researchers can generate new peptide sequences by mutating and crossing over existing ones, and then use predictive models to select the most promising candidates for synthesis and testing. peptidetherapeutics.orgnih.gov

Structure-guided design and molecular docking simulations are powerful in silico techniques that provide detailed insights into the three-dimensional interactions between a peptide and its molecular target. youtube.com These methods rely on the known or predicted structures of both the peptide and the receptor to simulate their binding process. nih.gov This allows researchers to visualize how a peptide like AIP-1 Acetate might fit into the binding pocket of its target protein, such as a pro-inflammatory cytokine or its receptor.

The process often begins with creating a 3D model of the peptide and its target. nih.gov Molecular docking programs, such as AutoDock, are then used to predict the most likely binding poses and estimate the binding affinity between the two molecules. mdpi.commdpi.com This information is invaluable for designing novel peptides with improved binding specificity and efficacy. For instance, by understanding the key amino acid residues involved in the interaction, researchers can make targeted modifications to the peptide sequence to enhance its binding. nih.govnih.gov

In a study focused on designing functional peptides with dual antimicrobial and anti-inflammatory activities, in silico analysis, including structural modeling and physiochemical property calculations, was a crucial first step. nih.gov Similarly, the anti-inflammatory potential of novel compounds has been evaluated through docking simulations against targets like human serum albumin. mdpi.com These computational predictions, while not a replacement for experimental validation, significantly narrow down the number of candidate peptides that need to be synthesized and tested in the lab, saving time and resources. nih.govrsc.org

High-Throughput Screening Techniques

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify those with a desired biological activity. In the context of AIP-1 Acetate discovery, HTS is crucial for sifting through large peptide libraries to find initial hits.

Phage display is a powerful HTS technique used to screen vast libraries of peptides for their ability to bind to a specific target. nih.govresearchgate.net This technology involves genetically engineering bacteriophages (viruses that infect bacteria) to express different peptides on their coat proteins. oup.com The result is a diverse library where each phage particle displays a unique peptide and carries the genetic information encoding that peptide. nih.gov

The screening process, often referred to as "panning," involves incubating the phage library with the target of interest, which could be a receptor or a protein involved in the inflammatory cascade. nih.gov Phages that display peptides with high affinity for the target will bind, while non-binding phages are washed away. The bound phages are then eluted and amplified by infecting bacteria, creating an enriched population of phages displaying target-binding peptides. nih.gov This cycle of binding, washing, elution, and amplification is repeated several times to isolate the highest-affinity binders. nih.gov

Phage display has been successfully used to identify numerous therapeutic peptides, including those with anti-inflammatory properties. nih.govresearchgate.netdntb.gov.ua It offers a cost-effective and efficient way to explore a vast sequence space and discover novel peptide ligands for inflammatory mediators. nih.gov

Biosensor Technologies for Ligand-Receptor Affinity Determination (e.g., Surface Plasmon Resonance)

Once potential peptide candidates are identified, it is essential to accurately measure their binding affinity to their target receptors. Biosensor technologies provide real-time, label-free detection of molecular interactions. wikipedia.org

Surface Plasmon Resonance (SPR) is a widely used biosensor technology for characterizing ligand-receptor interactions. nih.govxjtu.edu.cn In a typical SPR experiment, the target receptor is immobilized on a sensor chip. frontiersin.org A solution containing the peptide is then flowed over the chip surface. The binding of the peptide to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov

This technique allows for the determination of key kinetic parameters, including the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. xjtu.edu.cn SPR is highly sensitive and can be used to analyze the binding of a wide range of molecules, from small peptides to large proteins. nih.govmdpi.com Its ability to provide real-time kinetic data makes it an invaluable tool for validating hits from HTS campaigns and for guiding the lead optimization process in the development of peptides like AIP-1 Acetate. frontiersin.orgacs.org

Omics Technologies for Pathway Elucidation (e.g., Transcriptomics, Proteomics)

Understanding the molecular pathways through which an anti-inflammatory peptide exerts its effects is crucial for its development as a therapeutic agent. "Omics" technologies, such as transcriptomics and proteomics, provide a global view of the changes occurring within a cell or tissue in response to a treatment.

Transcriptomics involves the study of the complete set of RNA transcripts (the transcriptome) produced by an organism under specific conditions. mdpi.com By comparing the transcriptome of cells treated with AIP-1 Acetate to that of untreated cells, researchers can identify genes that are up- or down-regulated by the peptide. frontiersin.org This can reveal the signaling pathways and cellular processes that are modulated by the peptide to produce its anti-inflammatory effect. For example, transcriptomic analysis of a zebrafish model treated with an anti-inflammatory peptide revealed the modulation of genes related to acute neutrophil infiltration. mdpi.com

Proteomics, on the other hand, focuses on the large-scale study of proteins, particularly their structures and functions. mdpi.com By using techniques like mass spectrometry, researchers can identify and quantify the proteins present in a biological sample. nih.gov This allows for the identification of proteins whose expression levels or post-translational modifications are altered by the anti-inflammatory peptide. frontiersin.org Proteomic analysis can help to pinpoint the direct targets of the peptide and the downstream signaling molecules involved in its mechanism of action. nih.gov For instance, proteomics has been used to characterize food-derived bioactive peptides with anti-inflammatory properties by identifying their ability to downregulate the phosphorylation levels of MAPKs. mdpi.com

The integration of these omics technologies provides a comprehensive understanding of the mechanism of action of anti-inflammatory peptides, facilitating the identification of biomarkers for efficacy and the rational design of more potent and specific therapeutic agents. frontiersin.orgmdpi.com

Comparative Analysis of Anti Inflammatory Peptide 1 Acetate with Other Anti Inflammatory Peptides

Comparison of Mechanisms of Action

Anti-inflammatory peptides exert their effects through diverse and often highly specific molecular pathways. While many converge on common inflammatory signaling cascades, their primary targets and modes of action can differ significantly.

Anti-Inflammatory Peptide 1 (AIP-1) Acetate (B1210297) primarily functions as a potent inhibitor of phospholipase A2 (PLA2), an enzyme whose increased activity is linked to inflammation and pain. Research also indicates that AIP-1 modulates the immune response by inhibiting key pro-inflammatory signaling pathways. It selectively targets and inhibits the activity of nuclear factor-kappa B (NF-κB), a crucial transcription factor that governs the expression of numerous inflammatory mediators, including cytokines, chemokines, and adhesion molecules. By disrupting NF-κB signaling, AIP-1 can reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Furthermore, preclinical evidence suggests it may also modulate the activity of mitogen-activated protein kinases (MAPKs), giving it a broad anti-inflammatory profile.

Other anti-inflammatory peptides operate through various mechanisms:

TNF-α and IL-17 Inhibition : Many peptides are designed to target specific cytokines. Some act as TNF-α inhibitors, interfering with its signaling through the TNF-TNFR1/TNFR2 and TLR4/MD2 complex pathways, which in turn affects the NF-κB pathway. Others are engineered to target IL-17, a cytokine central to conditions like psoriasis and rheumatoid arthritis, thereby mitigating the inflammatory response it drives.

BPC-157 : This synthetic peptide, derived from a protein found in gastric juice, has been shown to decrease levels of pro-inflammatory cytokines like TNF-α and interleukin-6 (IL-6). It also inhibits the NF-κB pathway, a critical regulator of inflammation.

KPV : This C-terminal fragment of alpha-melanocyte stimulating hormone (α-MSH) exerts its anti-inflammatory effects by interacting with melanocortin receptors to modulate immune responses.

LL-37 : As a human cathelicidin (B612621) peptide, LL-37 modulates the activity of immune cells and the production of cytokines, playing a role in regulating inflammation to support efficient wound healing.

Dusquetide : This innate defense regulator (IDR) has a novel mechanism, modulating the host's immune reaction to injury and infection to favor an anti-inflammatory and tissue-healing response, rather than acting as a direct antibiotic.

Table 1: Comparison of Primary Mechanisms of Action

Peptide/Peptide Class Primary Mechanism of Action Key Molecular Targets
Anti-Inflammatory Peptide 1 (AIP-1) Acetate Inhibition of key inflammatory enzymes and transcription factors. Phospholipase A2 (PLA2), NF-κB, MAPKs.
Anti-TNF-α Peptides Neutralization of TNF-α or inhibition of its signaling pathway. TNF-α, TNF-TNFR1/TNFR2, TLR4/MD2 complex.
Anti-IL-17 Peptides Inhibition of IL-17 cytokine activity. IL-17.
BPC-157 Downregulation of pro-inflammatory cytokines and pathways. TNF-α, IL-6, NF-κB pathway.
KPV Modulation of immune responses via specific receptors. Melanocortin receptors.
LL-37 Immunomodulation and regulation of cytokine production. Immune cells.
Dusquetide (IDR) Modulation of host innate immune response. Host immune signaling pathways.

Comparative Efficacy in Preclinical Models

The therapeutic potential of anti-inflammatory peptides is extensively evaluated in various preclinical animal models that mimic human inflammatory diseases.

Anti-Inflammatory Peptide 1 (AIP-1) Acetate has demonstrated potent anti-inflammatory activity in vivo. While specific preclinical efficacy data is limited in readily available literature, its mechanism of inhibiting PLA2 and NF-κB suggests potential effectiveness in a range of inflammatory conditions. Related peptides, such as the PEP-1 peptide derived from Glucocorticoid-Induced Leucine Zipper (GILZ), have shown significant efficacy in reducing the expression of TNF-α and IL-6 in vitro and have proven effective in experimental colitis models in mice.

Other peptides have shown notable efficacy in various models:

BPC-157 : In animal studies, BPC-157 has been shown to reduce joint inflammation in arthritis models and has protective effects on the gastrointestinal tract, mitigating damage from NSAIDs.

TB-500 : This peptide has been shown to accelerate the healing of muscle tissue and reduce inflammation in models of muscle injury.

Dusquetide (SGX945) : Efficacy has been demonstrated in multiple animal models, including colitis, mucositis, and bacterial infections. In a Phase 2 clinical trial for Behçet's Disease, it showed a significant improvement in the healing of oral ulcers compared to historical placebo data from other trials.

Cyclic Tetrapeptide (4B8M) : This peptide proved effective in mouse models of contact sensitivity, nonspecific colon inflammation induced by dextran (B179266) sulfate (B86663), and allergic pleurisy.

H-SN1 and GLP-2② : In a murine model of colitis, these peptides effectively reduced levels of proinflammatory cytokines.

Table 2: Comparative Efficacy in Selected Preclinical Models

Peptide Preclinical Model Observed Efficacy
PEP-1 (GILZ-based) Experimental Colitis (mice) Counteracted inflammation effectively.
BPC-157 Arthritis (rats), NSAID-induced ulcers Reduced joint inflammation; repaired ulcers and mitigated mucosal injury.
TB-500 Muscle Injury Accelerated muscle tissue healing and reduced inflammation.
Dusquetide (SGX945) Colitis, Mucositis, Bacterial Infections (animals) Accelerated resolution of tissue damage and increased survival after infection.
Cyclic Tetrapeptide (4B8M) Contact Sensitivity, Colitis, Pleurisy (mice) Inhibited inflammatory processes and ameliorated disease models.
GLP-2② Colitis (mice) Reduced colitis scores, MPO activities, and expression of NLRP3 and COX2.

Distinctive Advantages in Peptide-Based Therapeutics

Peptide-based therapies, including Anti-Inflammatory Peptide 1 Acetate, offer several distinct advantages over traditional small-molecule drugs and larger biologic therapies like monoclonal antibodies.

A key advantage of AIP-1 may be its broad mechanistic action. By targeting upstream signaling molecules like PLA2 and master regulators like NF-κB, it has the potential to suppress a wide array of inflammatory mediators simultaneously. This approach may overcome the issue of resistance that can develop with therapies targeting a single cytokine.

More broadly, the advantages of using peptides for treating inflammation include:

High Specificity and Target Precision : Peptides can be designed to bind to specific receptors or pathways with high affinity, which can lead to greater efficacy and fewer off-target side effects compared to conventional drugs.

Low Toxicity : Due to their specificity and composition from naturally occurring amino acids, peptides often exhibit low toxicity and are well-tolerated, working with the body's natural systems.

Promotion of Healing : Many anti-inflammatory peptides do more than just suppress inflammation; they actively promote tissue repair and healing, helping to restore normal function.

Immunomodulation : Unlike broad immunosuppressants such as corticosteroids, which can increase susceptibility to infections, many peptides modulate or balance the immune system, helping it to function more intelligently rather than suppressing it entirely.

Versatility and Ease of Synthesis : Peptides are relatively easy to synthesize and modify chemically, allowing for the fine-tuning of their therapeutic properties. Their versatility allows for a wide range of applications, from wound healing to treating autoimmune disorders.

Future Research Trajectories for Anti Inflammatory Peptide 1 Acetate

Elucidation of Unidentified Molecular Targets

While current research has identified Anti-Inflammatory Peptide 1 Acetate (B1210297) as a potent inhibitor of phospholipase A2 (PLA2), the full spectrum of its molecular interactions remains an area ripe for exploration. targetmol.com The complexity of inflammatory cascades suggests that the peptide may influence multiple signaling pathways. Future research must aim to uncover these additional targets to build a comprehensive mechanistic profile.

Bioinformatics and computational modeling, which have been used to predict targets for other anti-inflammatory peptides like TnP, could be powerful initial screening tools. nih.gov These in silico approaches can identify potential binding partners, such as integrins or other cell surface receptors involved in leukocyte migration, which can then be validated through in vitro and in vivo experiments. nih.gov

Furthermore, investigations into signaling pathways commonly modulated by other anti-inflammatory peptides could prove fruitful. For example, studies have shown that certain peptides can interfere with the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, a central regulator of the inflammatory response. mdpi.comnih.gov Research could explore whether Anti-Inflammatory Peptide 1 Acetate interacts with components of this pathway, such as the NF-κB p50 subunit, to inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6. nih.gov

Table 1: Potential Molecular Target Classes for Future AIP-1 Acetate Research

Target ClassPotential Role in InflammationRationale for Investigation
Integrins Mediate leukocyte adhesion and migration to inflammatory sites.Other anti-inflammatory peptides have shown interaction with integrins, suggesting a possible mechanism for AIP-1. nih.gov
Toll-Like Receptors (TLRs) Recognize pathogen-associated molecular patterns, initiating inflammatory signaling.Inhibition of TLR signaling is a known anti-inflammatory strategy employed by other therapeutic peptides. mdpi.com
NF-κB Pathway Components A key transcription factor that controls the expression of numerous pro-inflammatory genes.Direct or indirect inhibition of NF-κB is a common mechanism for anti-inflammatory agents. mdpi.comnih.gov
Cytokine Receptors Bind to cytokines, propagating inflammatory signals.Blocking cytokine receptors could be a direct way AIP-1 exerts its effects.

Exploration of Novel Inflammatory Disease Models

To date, the evaluation of anti-inflammatory peptides has often been conducted in models of acute inflammation. Future studies on this compound should expand to include a wider array of disease models, particularly those that mimic chronic inflammatory conditions in humans. nih.gov This will provide a more robust understanding of its therapeutic potential across different pathologies.

Models that have been successfully used to test other novel peptides could be adapted for this purpose. These include:

Lipopolysaccharide (LPS)-induced intestinal inflammation: This murine model is highly relevant for studying inflammatory bowel disease (IBD) and assesses the ability of a therapeutic to prevent tissue damage and reduce pro-inflammatory cytokine production in the gut. nih.govfrontiersin.org

Phorbol (B1677699) myristate acetate (PMA)-induced ear edema: A standard model for evaluating topical or systemic anti-inflammatory effects on localized, acute inflammation. nih.gov

Zymosan-induced peritonitis: This model mimics an inflammatory response to fungal components and is useful for studying leukocyte migration and the resolution of inflammation in a body cavity. nih.gov

Collagen-induced arthritis: A well-established animal model for rheumatoid arthritis that would allow for the assessment of AIP-1 Acetate's efficacy in a chronic, autoimmune context. rupahealth.com

By testing the peptide in these diverse systems, researchers can gain valuable insights into its effectiveness against different facets of the inflammatory response, from acute edema to chronic tissue destruction and autoimmune dysfunction. nih.govnih.gov

Table 2: Potential Inflammatory Disease Models for AIP-1 Acetate Evaluation

Disease ModelPathological RelevanceKey Outcomes to Measure
LPS-Induced Colitis Inflammatory Bowel Disease (IBD)Intestinal tissue damage, cytokine levels (TNF-α, IL-6), gut permeability. nih.govfrontiersin.org
PMA-Induced Ear Edema Acute Localized InflammationReduction in swelling, inflammatory cell infiltration. nih.gov
Zymosan-Induced Peritonitis Fungal-related Inflammation / Leukocyte MigrationInflammatory cell count in peritoneal fluid, cytokine analysis. nih.gov
Collagen-Induced Arthritis Rheumatoid ArthritisJoint swelling, cartilage and bone erosion, inflammatory markers. rupahealth.com
Systemic Lupus Erythematosus (SLE) Models Systemic AutoimmunityAutoantibody levels, immune cell activation, organ damage. frontiersin.org

Development of Advanced Delivery Systems for Targeted Therapy

A significant hurdle for the clinical application of therapeutic peptides is their inherent vulnerability to degradation by proteases and potential for off-target effects. nih.gov Therefore, a critical avenue of future research is the development of advanced delivery systems designed to protect this compound and deliver it specifically to inflammatory sites.

These systems can improve the pharmacokinetic and pharmacodynamic profiles of the peptide, enhancing its efficacy while minimizing potential systemic exposure. nih.gov Promising strategies that warrant investigation include:

Lipid Nanoparticles: These carriers can encapsulate the peptide, protecting it from enzymatic degradation and facilitating its uptake by target cells.

Polymeric Nanoparticles: Biodegradable polymers can be formulated into nanoparticles for sustained release of the peptide over time.

Hydrogels: Injectable hydrogels can form a depot at the site of administration, providing localized and prolonged release of the peptide, which is particularly useful for conditions like arthritis.

Functionalized Surfaces: For localized inflammation, surfaces of medical implants or dressings could be coated with the peptide to provide a direct anti-inflammatory effect.

The versatility of peptides also makes them suitable for novel nucleoside-based formulations, such as DNA- and RNA-based delivery systems, which could program cells to produce the peptide directly at the site of inflammation. nih.gov

Table 3: Advanced Delivery Systems for AIP-1 Acetate

Delivery SystemDescriptionPotential Advantages for AIP-1 Acetate
Lipid Nanoparticles Vesicles composed of lipids that can encapsulate therapeutic agents.Protection from degradation, improved solubility, potential for cell targeting. nih.gov
Polymeric Nanoparticles Solid particles made from biodegradable polymers.Controlled and sustained release, enhanced stability. nih.gov
Hydrogels Water-swollen polymer networks that can carry drugs.Localized delivery, depot effect for prolonged action. nih.gov
Nucleoside-Based Systems Use of mRNA or DNA to encode the peptide for in-situ production.Highly targeted production, potentially longer duration of effect. nih.gov

Investigations into Long-Term Immunological Impact

While acute anti-inflammatory effects are a primary focus, understanding the long-term consequences of treatment with this compound is crucial for its potential development as a chronic therapy. Many current anti-inflammatory and immunosuppressive drugs can lead to global immunosuppression, leaving patients vulnerable to infections. nih.gov

Future research should investigate whether AIP-1 Acetate can induce a more nuanced and targeted immunomodulation. Key questions to be addressed include:

Immune Tolerance: Does long-term administration lead to antigen-specific tolerance, where the immune system learns to not attack certain self-tissues, potentially by increasing regulatory T cells (Tregs)? nih.gov

Immune Memory: How does the peptide affect the formation and function of immune memory cells? Does it prevent the establishment of a pro-inflammatory memory response?

Cytokine Profile Shifts: Beyond the acute reduction of pro-inflammatory cytokines, does chronic exposure lead to a sustained shift towards an anti-inflammatory or regulatory cytokine environment?

Rebound Inflammation: Is there a risk of rebound inflammation upon cessation of treatment?

Q & A

Basic Research Questions

Q. How can researchers ensure batch-to-batch consistency of Anti-Inflammatory Peptide 1 Acetate for reproducible in vitro assays?

  • Methodological Answer : To minimize variability, request peptide content analysis (via HPLC) and salt/water content quantification from suppliers. For cell-based assays, ensure trifluoroacetic acid (TFA) removal (<1%) to avoid cytotoxicity. Use standardized protocols for peptide reconstitution (e.g., buffer pH, temperature) and validate purity using mass spectrometry (MS) for each batch. Track biological replicates across experiments to identify batch-derived anomalies .

Q. What experimental parameters are critical for assessing the stability of this compound in formulation studies?

  • Methodological Answer : Design stability tests under physiologically relevant conditions (e.g., serum exposure, pH gradients). Use accelerated degradation studies with HPLC to monitor peptide integrity over time. For example, expose the peptide to murine serum at 37°C for 4–24 hours and quantify remaining intact peptide via UV absorbance or fluorescence detection. Include controls with protease inhibitors to distinguish enzymatic vs. chemical degradation pathways .

Q. What in vitro models are appropriate for initial screening of this compound’s mechanism of action?

  • Methodological Answer : Use primary immune cells (e.g., macrophages or neutrophils) stimulated with lipopolysaccharide (LPS) or TNF-α to model inflammation. Measure cytokine release (IL-6, TNF-α) via ELISA and NF-κB nuclear translocation via immunofluorescence. Include dose-response curves (1–100 µM) to assess potency and specificity. Validate findings with siRNA knockdown of suspected targets (e.g., GPCRs or ion channels) to confirm mechanistic pathways .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported anti-inflammatory efficacy across different experimental systems?

  • Methodological Answer : Systematically compare variables such as cell type (primary vs. immortalized), assay endpoints (e.g., cytokine vs. prostaglandin quantification), and peptide stability in each model. Perform meta-analysis of dose-response relationships and statistical power (e.g., ≥3 biological replicates per condition). Use orthogonal assays (e.g., transcriptomics for pathway analysis) to identify context-dependent mechanisms. Document batch-specific peptide properties (e.g., aggregation status via dynamic light scattering) that may affect bioactivity .

Q. What strategies optimize the detection of low-abundance this compound in complex biological matrices?

  • Methodological Answer : Employ immunoaffinity enrichment (e.g., anti-peptide antibodies coupled to magnetic beads) followed by LC-MS/MS with stable isotope-labeled internal standards. Optimize extraction protocols using acetonitrile precipitation or solid-phase extraction to reduce matrix interference. Validate limits of detection (LOD) and quantification (LOQ) in relevant samples (e.g., plasma, tissue homogenates) and account for peptide adsorption losses via recovery experiments .

Q. How can in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies be designed to account for peptide metabolism and tissue-specific effects?

  • Methodological Answer : Use radiolabeled (³H or ¹⁴C) peptide to track distribution and clearance in rodent models. Collect serial blood/tissue samples at critical timepoints (e.g., 5 min to 24 hr post-injection) and quantify intact peptide via LC-MS. Corrogate PK data with PD markers (e.g., serum IL-1β reduction) using nonlinear mixed-effects modeling. Include bile duct-cannulated animals to assess hepatic excretion and protease inhibitors (e.g., aprotinin) in collection tubes to prevent ex vivo degradation .

Q. What computational approaches predict structure-activity relationships (SAR) for this compound analogs?

  • Methodological Answer : Perform molecular dynamics simulations to model peptide-receptor interactions (e.g., docking to GPCRs or Toll-like receptors). Use alanine scanning mutagenesis data to train machine learning models (e.g., random forests) for SAR prediction. Validate in silico findings with SPR (surface plasmon resonance) binding assays and functional cAMP/Ca²⁺ signaling assays. Prioritize analogs with >50% sequence homology to the parent peptide for synthesis and testing .

Methodological Considerations Table

Challenge Solution Key References
Batch variabilityPeptide content analysis, TFA removal protocols
Stability in serumAccelerated degradation studies with HPLC/MS monitoring
Low-abundance detectionImmunoaffinity-LC-MS/MS with isotope standards
PK/PD modelingRadiolabeled tracer studies + nonlinear mixed-effects modeling
Mechanistic contradictionsOrthogonal assays (transcriptomics, siRNA) + meta-analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.